molecular formula C6H6N2O2 B1174260 2-Methyl-4-Aminopyridine CAS No. 18437-58-4

2-Methyl-4-Aminopyridine

Cat. No.: B1174260
CAS No.: 18437-58-4
InChI Key:
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Description

2-Methyl-4-Aminopyridine, also known as 2-Amino-4-methylpyridine, is an organic compound with the molecular formula C6H8N2. It is a derivative of pyridine, characterized by the presence of an amino group at the second position and a methyl group at the fourth position on the pyridine ring. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and as a ligand in coordination chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Methyl-4-Aminopyridine involves the reduction of 2-Methyl-4-nitropyridine. This process typically includes the following steps:

Industrial Production Methods: In industrial settings, the preparation of this compound can involve the ammonolysis of 2-chloropyridine-4-methyl alcohol. This method includes:

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-4-Aminopyridine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding pyridine N-oxides.

    Reduction: The nitro group in its precursor can be reduced to an amino group.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-Methyl-4-Aminopyridine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

  • 2-Amino-3-methylpyridine
  • 2-Amino-5-methylpyridine
  • 2-Amino-6-methylpyridine
  • 2-Amino-4-picoline

Comparison:

This compound stands out due to its specific positioning of the amino and methyl groups, which confer unique reactivity and applications in various fields.

Properties

CAS No.

18437-58-4

Molecular Formula

C6H6N2O2

Molecular Weight

0

Origin of Product

United States

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